molecular formula C12H13N3 B1455797 5-(3,4-Dimethylphenyl)pyrazin-2-amine CAS No. 1354652-73-5

5-(3,4-Dimethylphenyl)pyrazin-2-amine

Número de catálogo: B1455797
Número CAS: 1354652-73-5
Peso molecular: 199.25 g/mol
Clave InChI: ZYAIWYIEXGWQQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(3,4-Dimethylphenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Dimethylphenyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethylphenyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-(3,4-dimethylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-15-12(13)7-14-11/h3-7H,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAIWYIEXGWQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Senior Application Scientist's Guide to Characterizing the Receptor Binding Affinity of 5-(3,4-Dimethylphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound 5-(3,4-Dimethylphenyl)pyrazin-2-amine. As a molecule with limited published data, establishing its pharmacological profile is a critical first step in the drug discovery pipeline. This document outlines a strategic, multi-technique approach, grounded in established biophysical and pharmacological principles. We will detail the rationale and step-by-step protocols for three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). The causality behind experimental choices, self-validating system designs, and the interpretation of resulting data are emphasized to ensure scientific rigor and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Scientific Imperative

The compound 5-(3,4-Dimethylphenyl)pyrazin-2-amine represents a novel chemical entity. Its structure, featuring a pyrazine core, suggests potential interactions with a wide range of biological targets, as pyrazine derivatives are known to exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The initial and most fundamental step in elucidating its therapeutic potential is to identify its molecular targets and quantify the strength of these interactions. This is measured by the binding affinity, typically expressed as the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity between the ligand (our compound) and its receptor.[6]

Given the lack of pre-existing data, a logical starting point is to screen the compound against a panel of receptors commonly targeted by pyrazine-containing molecules. These may include, but are not limited to, G-protein coupled receptors (GPCRs) like adrenergic and serotonin receptors, as well as various kinases and other enzymes.[7][8] This guide will not presuppose a specific target but will instead provide the robust, universally applicable methodologies required to determine binding affinity once a target is identified or during a screening campaign.

Core Methodologies for Affinity Determination

To build a comprehensive and reliable binding profile, we will leverage a suite of orthogonal techniques. Each method offers unique insights into the binding event, and their combined data provide a more complete picture than any single technique alone.

  • Radioligand Binding Assays: The "gold standard" for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[9][10][11] These assays measure the displacement of a known radioactive ligand ('radioligand') from a receptor by the test compound.

  • Surface Plasmon Resonance (SPR): A label-free, real-time optical detection technique that measures changes in mass on a sensor surface as the analyte (our compound) binds to an immobilized ligand (the receptor).[12][13] It provides not only affinity (KD) but also kinetic data (association and dissociation rates, kon and koff).[14][15]

  • Isothermal Titration Calorimetry (ITC): A direct, label-free method that measures the heat released or absorbed during a binding event.[16][17][18] ITC is the only technique that directly measures the enthalpy (ΔH) of binding, allowing for a full thermodynamic characterization of the interaction (ΔG, ΔH, and ΔS).[19]

The following sections provide detailed, field-proven protocols for each of these essential techniques.

Protocol I: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of 5-(3,4-Dimethylphenyl)pyrazin-2-amine for a specific receptor, which is an indirect measure of its binding affinity. The Ki is calculated from the IC50 value, the concentration of our compound that displaces 50% of the specific binding of the radioligand.

Causality and Experimental Design

The choice of a competition assay is pragmatic for an unlabeled test compound. We leverage a well-characterized, high-affinity radioligand for the target receptor. By measuring how effectively our compound competes with this radioligand, we can infer its own affinity. The experimental design includes controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known non-radioactive ligand) to ensure the data's validity.

Detailed Step-by-Step Methodology

Materials:

  • Receptor source: Membrane preparation from cells or tissue known to express the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compound: 5-(3,4-Dimethylphenyl)pyrazin-2-amine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[20]

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[20]

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map. Include wells for total binding, non-specific binding, and a range of concentrations of the test compound (typically 8-12 concentrations covering a 4-5 log unit range). All conditions should be run in triplicate.

  • Reagent Preparation:

    • Dilute the membrane preparation in assay buffer to a concentration that provides a robust signal (e.g., 10-50 µg protein per well).[20]

    • Prepare serial dilutions of the 5-(3,4-Dimethylphenyl)pyrazin-2-amine stock solution in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its KD value.

  • Assay Incubation: To each well of the 96-well plate, add the reagents in the following order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of a saturating concentration of a non-radiolabeled standard ligand (for non-specific binding) OR 50 µL of the diluted test compound.

    • 50 µL of the radioligand solution.

    • 150 µL of the diluted membrane preparation to initiate the reaction.[20]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[20] Gentle agitation is recommended.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.[21] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times (e.g., 4 times with 3 mL ice-cold wash buffer) to remove any remaining unbound radioligand.[21]

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate for at least 6 hours.[21] Measure the radioactivity using a liquid scintillation counter.

Data Analysis and Visualization

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-log scale (percent specific binding vs. log[test compound concentration]) to generate a sigmoidal dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/KD))

Where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Add Reagents to 96-Well Plate A->D B Prepare Radioligand Solution B->D C Prepare Receptor Membranes C->D E Incubate to Equilibrium D->E F Vacuum Filtration & Washing E->F G Scintillation Counting F->G H Plot % Inhibition vs. [Compound] G->H I Calculate IC50 H->I J Calculate Ki via Cheng-Prusoff I->J SPR_Workflow A Immobilize Receptor on Sensor Chip B Equilibrate with Running Buffer A->B C Inject Test Compound (Association) B->C D Inject Running Buffer (Dissociation) C->D E Regenerate Surface D->E F Repeat for Multiple Concentrations E->F G Data Processing (Double Referencing) F->G After all cycles H Global Fit to Binding Model G->H I Determine kon, koff, KD H->I

Caption: General workflow for an SPR binding kinetics experiment.

Protocol III: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, offering deep mechanistic insights. It directly measures the heat change upon binding, making it a first-principles method. [19]

Causality and Experimental Design

ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a macromolecule. [17][18]The experiment is designed by placing the purified receptor in the sample cell and the test compound in the injection syringe, typically at a 10-fold higher concentration. A series of small injections are made, and the resulting heat change for each injection is measured.

Detailed Step-by-Step Methodology

Materials:

  • Isothermal Titration Calorimeter.

  • Purified target receptor protein.

  • Test Compound: 5-(3,4-Dimethylphenyl)pyrazin-2-amine.

  • Dialysis Buffer: The same buffer must be used for both the protein and the compound to avoid heats of mixing.

Procedure:

  • Sample Preparation:

    • Dialyze the purified receptor extensively against the chosen buffer.

    • Dissolve the test compound in the final dialysis buffer. Precise concentration determination is critical.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the receptor solution into the sample cell and the test compound solution into the injection syringe.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, precisely measured injections (e.g., 2-10 µL) of the test compound into the sample cell.

    • Allow the system to return to baseline equilibrium between each injection. The experiment continues until the binding sites on the receptor are saturated, and subsequent injections produce only the heat of dilution.

  • Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

Data Analysis and Visualization

The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change for that injection. Integrating these peak areas and plotting them against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). [17]The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation:

ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD)

ITC_Workflow A Prepare Protein and Ligand in Matched Buffer B Load Samples into ITC (Protein in cell, Ligand in syringe) A->B C Perform Sequential Injections B->C D Measure Heat Change per Injection C->D E Integrate Peak Areas D->E F Plot Integrated Heat vs. Molar Ratio E->F G Fit Isotherm to Binding Model F->G H Determine KD, n, ΔH G->H

Caption: Experimental and data analysis workflow for ITC.

Data Synthesis and Interpretation

A key strength of this multi-pronged approach is the ability to cross-validate findings. The affinity values (KD or Ki) obtained from these three orthogonal methods should be in reasonable agreement.

ParameterRadioligand AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Measures Affinity (Ki)Affinity (KD), Kinetics (kon, koff)Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n)
Label Required Yes (Radiolabel)NoNo
Receptor State Near-native (membranes)Immobilized, PurifiedIn solution, Purified
Primary Output Competition CurveSensorgramTitration Isotherm

Discrepancies between methods can provide valuable insights. For example, a difference in affinity between a membrane-based radioligand assay and a solution-based ITC experiment might suggest that the lipid environment influences binding. Similarly, SPR provides the invaluable kinetic context of how the binding occurs—is it a fast-on, fast-off interaction, or a slow-on, slow-off one? This information is critical for optimizing drug-target residence time in later stages of development.

Conclusion: A Pathway to Pharmacological Insight

Determining the receptor binding affinity of a novel compound like 5-(3,4-Dimethylphenyl)pyrazin-2-amine is a foundational step in drug discovery. The methodologies presented in this guide—Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry—provide a robust, comprehensive, and self-validating framework for this critical task. By applying these techniques with rigor and a clear understanding of their underlying principles, researchers can confidently establish the binding profile of this and other novel chemical entities, paving the way for further preclinical and clinical development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25-40. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • O'Brien, R., & Haq, I. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1165. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Chemistry, 54(1), 119-124. Retrieved from [Link]

  • Day, Y. S., Baird, C. L., Rich, R. L., & Myszka, D. G. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 302(1), 45-53. Retrieved from [Link]

  • Kumari, P., & Ghosh, B. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Reddit. (2014). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Retrieved from [Link]

  • Ye, H., & Zhang, Y. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2129, 151-163. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F373-F379. Retrieved from [Link]

  • Masion, C., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5410. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Retrieved from [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

  • RSC Publishing. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved from [Link]

  • Exploration of Chemical Complexity. (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Retrieved from [Link]

  • MDPI. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]

  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Retrieved from [Link]

  • PubMed. (1983). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. Retrieved from [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

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  • PubMed Central. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

Sources

crystal structure of 5-(3,4-Dimethylphenyl)pyrazin-2-amine protein complex

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Crystal Structure of a 5-(3,4-Dimethylphenyl)pyrazin-2-amine Protein Complex

Foreword: Charting a Course for Structural Elucidation

In the landscape of structure-based drug discovery, the precise visualization of a small molecule binding to its protein target is a cornerstone of rational drug design.[1][2] This guide provides a comprehensive, in-depth technical framework for determining the crystal structure of a protein in complex with the novel compound 5-(3,4-dimethylphenyl)pyrazin-2-amine. As a pyrazine-containing molecule, this compound belongs to a class of heterocycles known for their diverse pharmacological activities and potential for forming specific interactions with protein targets.[3][4][5][6][7][8]

This document is structured not as a rigid protocol, but as a strategic workflow, guiding researchers through the critical phases of protein production, complex formation, crystallization, and structure determination. We will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems to ensure the generation of a high-quality, reliable crystal structure.

Part 1: From Gene to Purified Protein: Laying the Foundation for Crystallography

The journey to a high-resolution crystal structure begins with a pure, homogenous, and stable protein sample.[9][10] This section outlines the critical steps from gene expression to obtaining crystallization-ready protein.

Strategic Expression System Selection

The choice of an expression system is paramount and is dictated by the nature of the target protein. For many targets, Escherichia coli remains the system of choice due to its rapid growth, cost-effectiveness, and the availability of a wide array of expression vectors and strains.[10]

  • Expert Insight: For proteins with complex post-translational modifications, eukaryotic systems such as insect cells (e.g., Sf9, Hi5) or mammalian cells (e.g., HEK293, CHO) may be necessary to ensure proper folding and function.

High-Yield Protein Expression and Lysis

A typical workflow for protein expression in E. coli is presented below.

Experimental Protocol: High-Yield Protein Expression in E. coli

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target protein.

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding a final concentration of 0.1-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting: After overnight incubation, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using a high-pressure homogenizer or sonication.[11]

Multi-Step Protein Purification

A multi-step purification strategy is essential to achieve the high degree of purity required for crystallization.[12][13] This typically involves a combination of chromatography techniques that separate proteins based on different physical and chemical properties.[13]

Chromatography TypePrinciplePurpose in this Workflow
Affinity Chromatography Specific binding interaction between the protein (often with a tag) and a ligand immobilized on the resin.[13]Initial capture and significant enrichment of the target protein.
Ion-Exchange Chromatography Separation based on net surface charge.[10][13]Removal of remaining protein contaminants with different isoelectric points.
Size-Exclusion Chromatography Separation based on hydrodynamic radius (size and shape).[10][13]Final polishing step to remove aggregates and ensure a monodisperse sample.

Workflow for Protein Purification

G cluster_0 Protein Production cluster_1 Purification Cascade cluster_2 Quality Control Expression Protein Expression in E. coli Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Affinity Affinity Chromatography Lysis->Affinity IonExchange Ion-Exchange Chromatography Affinity->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion SDS_PAGE SDS-PAGE (>95% purity) SizeExclusion->SDS_PAGE FinalProtein Pure, Monodisperse Protein SDS_PAGE->FinalProtein

Caption: A generalized workflow for protein expression and purification.

Part 2: Co-crystallization of the Protein-Ligand Complex

With a pure protein in hand, the next critical phase is to form and crystallize the protein-5-(3,4-dimethylphenyl)pyrazin-2-amine complex. Co-crystallization, where the protein and ligand are mixed prior to crystallization trials, is a common and effective method.[14][15][16][17]

Rationale for Co-crystallization

Co-crystallization is often the method of choice when a ligand is expected to induce a conformational change in the protein upon binding, which may be necessary for crystal lattice formation.[15] It is also advantageous for ligands with lower solubility.[14]

Experimental Protocol: Co-crystallization
  • Ligand Preparation: Prepare a stock solution of 5-(3,4-dimethylphenyl)pyrazin-2-amine in a suitable solvent, such as DMSO.

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the ligand for at least one hour on ice to ensure complex formation.[14]

  • Crystallization Screening: Use a high-throughput robotic system to set up crystallization trials using the sitting drop vapor diffusion method.[11][15][18] Screen a wide range of commercially available crystallization screens to sample a broad chemical space.

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

Alternative Strategy: Crystal Soaking

If well-diffracting crystals of the apo-protein can be obtained, soaking these crystals in a solution containing the ligand is a simpler and often successful alternative.[1][14]

Part 3: X-ray Diffraction Data Collection and Structure Determination

This section outlines the process of collecting and analyzing X-ray diffraction data to ultimately solve the three-dimensional structure of the protein-ligand complex.

Data Collection at a Synchrotron Source

High-quality diffraction data is best collected at a synchrotron X-ray source, which provides a high-intensity, tunable X-ray beam.[18]

Experimental Protocol: X-ray Data Collection

  • Cryo-protection: Soak the crystal in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.

  • Mounting and Cooling: Mount the crystal in a nylon loop and flash-cool it in a stream of liquid nitrogen.

  • Data Collection: Expose the crystal to the X-ray beam and collect a series of diffraction images as the crystal is rotated.[18][19]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the intensities of the diffraction spots. This data, along with phase information, is used to calculate an electron density map.[19][20]

Workflow for Structure Determination

G DataCollection X-ray Diffraction Data Collection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Phasing Phase Determination (e.g., Molecular Replacement) DataProcessing->Phasing ModelBuilding Initial Model Building into Electron Density Phasing->ModelBuilding Refinement Iterative Refinement and Validation ModelBuilding->Refinement FinalStructure Final Validated Structure (PDB Deposition) Refinement->FinalStructure

Sources

Methodological & Application

High-Fidelity Solubilization Protocol: Preparing 5-(3,4-Dimethylphenyl)pyrazin-2-amine in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The accurate preparation of small molecule stock solutions is the foundational step for reproducible in vitro pharmacology. 5-(3,4-Dimethylphenyl)pyrazin-2-amine is a lipophilic aminopyrazine derivative, documented in the context of inhibiting intestinal apical membrane Na/phosphate co-transport[1]. Due to its hydrophobic core, it exhibits poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle[2].

While DMSO is a universally accepted Class 3 (low toxicity) solvent for cell-based assays[2], it is exceptionally hygroscopic. The absorption of atmospheric moisture into DMSO drastically reduces the thermodynamic solubility of lipophilic compounds, leading to invisible micro-precipitation, false-negative assay results, and irreproducible dose-response curves[3]. This application note provides a self-validating, mechanistic protocol for the solubilization, cryopreservation, and aqueous dilution of 5-(3,4-Dimethylphenyl)pyrazin-2-amine to ensure absolute assay fidelity[4].

Physicochemical Profiling

Understanding the physical properties of the target molecule is critical for calculating molarity and anticipating solubility behavior[5].

Table 1: Physicochemical Properties of 5-(3,4-Dimethylphenyl)pyrazin-2-amine

PropertyValue / Description
Chemical Name 5-(3,4-Dimethylphenyl)pyrazin-2-amine
CAS Number 1354652-73-5
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Physical Appearance Crystalline Solid / Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Long-Term Storage (Powder) -20°C to -80°C (Desiccated, up to 3 years)

Causality & Rationale: The Science of Solubilization

To guarantee the integrity of your experimental workflows, every handling step must be driven by physicochemical causality:

  • Moisture Exclusion: Small molecule powders are stored at -20°C. Opening a cold vial exposes the powder to ambient humidity, causing immediate water condensation. Because water acts as an anti-solvent for lipophilic pyrazines, its presence in the DMSO stock will force the compound to crash out of solution[3].

  • Thermal & Mechanical Energy: The dissolution of crystalline structures is an endothermic process. Mild thermal input (37°C) and mechanical disruption (sonication) are required to overcome the crystal lattice energy without causing thermal degradation[4].

  • Freeze-Thaw Dynamics: Repeated freeze-thaw cycles of DMSO stocks create localized concentration gradients (the freeze-concentration effect) and introduce condensation, leading to irreversible nucleation and compound degradation[6],[7].

Step-by-Step Experimental Protocol

Phase 1: Equilibration & Preparation
  • Thermal Equilibration: Remove the sealed vial of 5-(3,4-Dimethylphenyl)pyrazin-2-amine from -20°C storage. Place it in a benchtop desiccator at room temperature for at least 30 minutes prior to opening. Causality: This prevents atmospheric moisture from condensing on the cold powder.

  • Centrifugation: Briefly centrifuge the vial (e.g., 500 x g for 30 seconds) to ensure all powder is gathered at the bottom, preventing loss upon opening[4].

Phase 2: Molarity Calculation & Reconstitution

Standardizing to a 10 mM master stock is recommended for downstream serial dilutions. Use the following formula to determine the required volume of anhydrous DMSO:

Volume(μL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​×1000

Table 2: Reconstitution Volumes for a 10 mM Master Stock (MW = 199.25 g/mol )

Mass of Compound (mg)Target Concentration (mM)Required Volume of Anhydrous DMSO (µL)
1.010.0501.9
2.010.01003.8
5.010.02509.4
10.010.05018.8
  • Solvent Addition: Under a chemical fume hood, add the calculated volume of newly opened, anhydrous DMSO (≥99.9%) directly to the vial[3].

Phase 3: Homogenization & Quality Control
  • Vortexing: Seal the vial and vortex vigorously for 60 seconds.

  • Sonication: If the solution is not entirely clear, place the vial in a water bath sonicator set to 37°C for 5–10 minutes[4],[3].

  • Visual QC: Hold the vial against a light source. The solution must be completely transparent. Any cloudiness or refractive micro-crystals indicate incomplete dissolution, which will ruin downstream assays.

Phase 4: Aliquoting & Cryopreservation
  • Aliquoting: Immediately divide the 10 mM master stock into single-use aliquots (e.g., 20–50 µL) using amber microcentrifuge tubes to protect against UV degradation[7].

  • Storage: Store aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months). Never subject aliquots to repeated freeze-thaw cycles [6],[7].

Phase 5: Aqueous Dilution for In Vitro Assays
  • Intermediate Dilution: Never add a 10 mM DMSO stock directly into aqueous cell culture media. The "solvent shock" at the aqueous interface will cause the compound to instantly precipitate. Instead, perform serial dilutions in 100% DMSO to create an intermediate working stock (e.g., 1000x your final assay concentration).

  • Final Addition: Add the intermediate DMSO stock to pre-warmed (37°C) culture media under rapid agitation. Ensure the final DMSO concentration in the assay is ≤ 0.1% to preclude solvent-induced cytotoxicity[7],[4].

Workflow Visualization

G Start Equilibrate Compound to Room Temp (30 min) Weigh Weigh 5-(3,4-Dimethylphenyl) pyrazin-2-amine Start->Weigh AddDMSO Add Anhydrous DMSO (Calculate for 10 mM) Weigh->AddDMSO Mix Vortex & Sonicate (37°C, 5-10 min) AddDMSO->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No (Precipitate Visible) Aliquot Aliquot into Amber Vials (Single-Use Volumes) QC->Aliquot Yes (Fully Dissolved) Store Store at -20°C or -80°C (Avoid Freeze-Thaw) Aliquot->Store Dilute Serial Dilution in DMSO (Working Stocks) Store->Dilute Thaw for Assay Media Final Aqueous Dilution (Media/Buffer, ≤0.1% DMSO) Dilute->Media 1:1000 Dilution

Workflow for the preparation, storage, and aqueous dilution of DMSO small molecule stock solutions.

Troubleshooting Guide

Table 3: Diagnostic Matrix for Solubilization Issues

ObservationMechanistic CauseCorrective Action
Cloudiness upon adding DMSO Crystal lattice energy exceeds ambient thermal energy.Sonicate in a water bath at 37°C for 5-10 minutes[4].
Precipitation during -20°C storage Moisture ingress or freeze-concentration effect[6].Discard compromised aliquot. Ensure strict use of anhydrous DMSO and tightly sealed tubes.
Compound crashes out in culture media Solvent shock at the aqueous interface[2].Perform intermediate serial dilutions in DMSO. Add slowly to pre-warmed media with rapid vortexing.
Loss of biological activity over time Repeated freeze-thaw cycles causing molecular degradation[7].Adhere strictly to single-use aliquoting. Do not re-freeze thawed working stocks.

References

  • Title: 5-(3,4-dimethylphenyl)pyrazin-2-amine | 1354652-73-5 Source: Molport URL: [Link]

  • Title: 5-(3,4-dimethylphenyl)pyrazin-2-amine - CAS: 1354652-73-5 Source: Molaid URL: [Link]

  • Title: A zwitterionic solvent for in vitro toxicity tests of insoluble compounds Source: J-Stage URL: [Link]

  • Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: ResearchGate URL: [Link]

  • Title: SMALL MOLECULES - Captivate Bio Source: Captivate Bio URL: [Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 5-(3,4-Dimethylphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Methodology Standard: ICH Q14 (Development) and ICH Q2(R2) (Validation)

Physicochemical Profiling & Causality in Method Design

The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's molecular architecture. 5-(3,4-Dimethylphenyl)pyrazin-2-amine is a highly conjugated, weakly basic compound[1]. It possesses two critical structural features that dictate chromatographic behavior:

  • Basic Nitrogen Centers: The pyrazine ring and the exocyclic amine group.

  • Hydrophobic Tail: The 3,4-dimethylphenyl moiety.

The Causality of Peak Tailing

When basic compounds are analyzed using traditional silica-based reversed-phase columns, they frequently exhibit severe peak tailing. This is mechanically caused by secondary ion-exchange interactions between the positively charged basic nitrogens of the analyte and unreacted, acidic silanol groups ( Si−O− ) on the silica surface ([2],[3]). Tailing compromises peak integration accuracy, reduces sensitivity, and causes overlapping with closely eluting impurities.

Engineering the Solution

To engineer a method that inherently prevents this failure mode, we apply two synergistic chemical strategies:

  • Stationary Phase Selection: We utilize a "Type B" high-purity, base-deactivated silica column (e.g., C18 with dense end-capping) to physically block access to residual silanols[2],[4].

  • Mobile Phase pH Control: We employ a highly acidic mobile phase (pH ~2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA). At this pH, the residual silanols are fully protonated and neutralized ( Si−OH ), while the basic analyte is fully ionized. TFA also acts as an ion-pairing agent, further shielding the basic nitrogens and ensuring rapid mass transfer for a sharp, symmetrical Gaussian peak ([5],[4],[6]).

Quality by Design (QbD) Workflow

Modern regulatory frameworks demand moving away from trial-and-error approaches. Following the , guidelines, we first define the Analytical Target Profile (ATP) . We then utilize Design of Experiments (DoE) to establish a Method Operable Design Region (MODR) where variations in flow rate, temperature, and solvent composition do not compromise Critical Quality Attributes (CQAs) such as resolution and peak asymmetry ([6]).

QbD_Workflow ATP Define Analytical Target Profile (ATP) Physico Physicochemical Profiling (pKa, LogP, Solubility) ATP->Physico Screening Column & Mobile Phase Screening (Type B Silica, Low pH) Physico->Screening DoE Design of Experiments (DoE) (Optimize T, %B, Flow) Screening->DoE MODR Method Operable Design Region (MODR) DoE->MODR Final Robust HPLC Method (ICH Q2(R2) Ready) MODR->Final

Fig 1. QbD-driven HPLC method development workflow based on ICH Q14 principles.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the analytical sequence must be a self-validating system . This means the protocol includes internal mechanical gatekeepers—specifically, System Suitability Testing (SST) and calibration bracketing. If the system fails SST (e.g., tailing factor > 1.5), the run automatically halts, preventing the generation of invalid data[7].

Self_Validating_System SST System Suitability Test (SST) (Tailing < 1.5, N > 5000) Blank Blank Injection (Verify Baseline/Carryover) SST->Blank Calib Calibration Bracketing (R² > 0.999) Blank->Calib QC Quality Control (QC) Samples (Low, Mid, High) Calib->QC Sample Unknown Sample Analysis QC->Sample Sample->Calib Review Data Acceptance & Review Sample->Review

Fig 2. Self-validating sequence design ensuring continuous analytical data integrity.

Step-by-Step Methodology
3.1 Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality Note: Matching the diluent to the approximate elution composition prevents "solvent shock" at the column head, which can cause peak splitting or fronting.

3.2 Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(3,4-dimethylphenyl)pyrazin-2-amine reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Acetonitrile.

  • Working Calibration Standards: Serially dilute the stock solution using the Diluent to generate a 5-point calibration curve at concentrations of 10, 25, 50, 75, and 100 µg/mL.

  • Sample Extraction: Weigh a sample portion equivalent to 5.0 mg of the API into a 100 mL volumetric flask. Add 70 mL of Diluent, vortex for 2 minutes, and sonicate for 15 minutes. Cool to room temperature, make up to volume with Diluent, and centrifuge an aliquot at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

3.3 Optimized Chromatographic Conditions
  • Column: Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality Note: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks[6].

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 – 10.0 min: 5% → 95% B (Linear gradient for elution)

    • 10.0 – 12.0 min: 95% B (Column wash)

    • 12.0 – 12.1 min: 95% → 5% B (Return to initial conditions)

    • 12.1 – 17.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation Framework

Following the[8],[9] guidelines, the method must be proven suitable for its intended purpose[7]. The validation parameters confirm that the method is specific, linear, accurate, precise, and robust.

Quantitative Data Summary

The following table summarizes the validation data generated using the self-validating protocol described above, demonstrating full compliance with regulatory acceptance criteria[7],[10].

Validation ParameterTest Condition / RangeAcceptance CriteriaObserved ResultStatus
System Suitability 6 replicate injections of 50 µg/mL std%RSD 2.0%, Tailing 1.5%RSD = 0.4%, Tailing = 1.12PASS
Specificity Blank, Placebo, Forced DegradationNo interference at analyte RTPeak purity angle < thresholdPASS
Linearity 10 µg/mL to 100 µg/mL (5 levels)Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998PASS
Accuracy (Recovery) Spiked at 50%, 100%, 150% levelsMean Recovery 98.0% - 102.0%99.4% - 100.8%PASS
Method Precision 6 independent sample preparations%RSD of assay 2.0%%RSD = 0.85%PASS
Robustness Flow ( ± 0.1 mL/min), Temp ( ± 5°C)Resolution > 2.0, Tailing 1.5Min Res = 3.1, Max Tail = 1.25PASS

Conclusion

By applying a Quality by Design (QbD) approach and understanding the physicochemical causality of 5-(3,4-dimethylphenyl)pyrazin-2-amine, this HPLC method overcomes the traditional challenges of basic compound analysis. The use of a base-deactivated stationary phase combined with a low-pH TFA mobile phase entirely mitigates silanol-induced peak tailing. Furthermore, embedding System Suitability Testing (SST) and bracketing directly into the sequence creates a self-validating workflow that ensures continuous compliance with ICH Q2(R2) standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. URL: [Link]

  • Agilent ZORBAX Column Selection Guide for HPLC. Agilent Technologies. URL:[Link]

  • A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development. Symbiosis Online Publishing. URL:[Link]

Sources

Application Note: In Vivo Dosing Formulation Strategies for 5-(3,4-Dimethylphenyl)pyrazin-2-amine (NaPi2b/SLC34A2 Inhibitor)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists in Drug Development. Compound: 5-(3,4-Dimethylphenyl)pyrazin-2-amine (CAS: 1354652-73-5) Primary Target: NaPi2b (SLC34A2) - Intestinal Apical Membrane Na/Phosphate Co-transporter.

Introduction & Mechanistic Rationale

5-(3,4-Dimethylphenyl)pyrazin-2-amine is a small molecule inhibitor targeting the sodium-dependent phosphate transport protein 2b (NaPi2b, also known as SLC34A2). NaPi2b is predominantly expressed on the apical membrane of enterocytes in the small intestine, where it mediates the absorption of dietary inorganic phosphate (Pi) [1].

The therapeutic application of NaPi2b inhibitors bifurcates into two distinct preclinical pathways, dictating the required in vivo formulation strategy:

  • Hyperphosphatemia in Chronic Kidney Disease (CKD): To treat CKD-associated hyperphosphatemia, the goal is to block intestinal phosphate absorption. Crucially, NaPi2b is also expressed in the lungs; systemic inhibition can lead to pulmonary alveolar microlithiasis [2]. Therefore, formulations for CKD models must be gut-restricted , maximizing local gastrointestinal exposure while minimizing systemic bioavailability.

  • Oncology Models: SLC34A2 is significantly overexpressed in certain ovarian and non-small cell lung cancers (NSCLC) [3]. When evaluating this compound as a systemic anti-tumor agent or establishing baseline absolute bioavailability, a systemically bioavailable liquid formulation is required.

This application note provides validated protocols for both gut-restricted suspension and systemic solution formulations, detailing the physicochemical causality behind each excipient choice.

MoA Compound 5-(3,4-Dimethylphenyl) pyrazin-2-amine NaPi2b NaPi2b (SLC34A2) Apical Transporter Compound->NaPi2b Inhibits Blood Systemic Circulation (Reduced Serum Pi) NaPi2b->Blood Decreased Transport Phosphate Dietary Phosphate (Lumen) Phosphate->NaPi2b Blocked Uptake

Mechanism of Action: Inhibition of apical NaPi2b prevents dietary phosphate transport into systemic circulation.

Physicochemical Properties & Formulation Strategy

The pyrazine core and dimethylphenyl moiety confer high lipophilicity and poor aqueous solubility to the compound. Understanding these properties is critical for formulation design.

PropertyValueFormulation Implication
Molecular Weight 199.25 g/mol Small size allows rapid dissolution if crystal lattice is broken.
LogP (estimated) ~2.8 - 3.2Highly hydrophobic. Requires surfactants (Tween-80) for wetting.
pKa (Amine) ~1.5 - 2.5Weakly basic. Poorly soluble in neutral pH; susceptible to precipitation in the intestine if solubilized purely by low pH.
Physical State Solid powderMust be milled or sonicated to reduce particle size for suspensions.

Experimental Protocols: In Vivo Dosing Formulations

Protocol A: Gut-Restricted Oral Suspension (PO)

Indication: CKD / Hyperphosphatemia efficacy models (Rodents). Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) + 0.1% (v/v) Tween-80 in Deionized Water. Rationale: Methylcellulose increases the viscosity of the vehicle, preventing the rapid sedimentation of the hydrophobic API particles and ensuring uniform dose delivery via oral gavage. Tween-80 acts as a wetting agent to reduce the contact angle between the hydrophobic drug particles and the aqueous vehicle, preventing aggregation.

Step-by-Step Methodology:

  • Vehicle Preparation: Heat 50% of the required volume of deionized water to 80°C. Slowly disperse 0.5 g of Methylcellulose (400 cPs) per 100 mL while stirring vigorously. Once dispersed, add the remaining 50% volume as cold water to dissolve the MC. Add 0.1 mL of Tween-80 and stir until homogenous. Allow to cool and degas overnight at 4°C.

  • API Weighing: Weigh the required amount of 5-(3,4-Dimethylphenyl)pyrazin-2-amine into a clean glass vial (e.g., 30 mg for a 3 mg/mL suspension to dose at 30 mg/kg at 10 mL/kg).

  • Wetting: Add a small volume of the vehicle (approx. 10% of final volume) to the API. Use a spatula or vortex mixer to create a smooth, lump-free paste. Expert Insight: Skipping this step will cause the hydrophobic powder to float and form unbreakable aggregates.

  • Dilution & Homogenization: Gradually add the remaining vehicle while continuously vortexing.

  • Sonication: Probe-sonicate the suspension on ice for 3 cycles (15 seconds on, 15 seconds off) at 40% amplitude to reduce particle size to <5 µm, ensuring consistent GI transit and maximal surface area for apical membrane interaction.

  • Dosing: Administer via oral gavage (PO) using a ball-tipped feeding needle. Continuously stir the suspension on a magnetic plate during the dosing session to prevent settling.

Protocol B: Systemic Solution (IV / PO)

Indication: Pharmacokinetic (PK) profiling and Oncology xenograft models. Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4]. Rationale: To achieve systemic exposure, the crystal lattice must be completely disrupted. DMSO acts as a powerful primary solvent. PEG300 acts as a co-solvent to maintain solubility as the DMSO is diluted. Tween-80 provides micellar solubilization to prevent precipitation ("crashing out") when the formulation mixes with the aqueous saline and, subsequently, the bloodstream or gastric fluids.

Step-by-Step Methodology:

  • API Solubilization: Weigh the API into a glass vial. Add 10% (of the final total volume) of molecular biology grade DMSO. Vortex and sonicate in a water bath until the solution is completely clear.

  • Co-solvent Addition: Add 40% (of the final volume) of PEG300. Vortex vigorously for 1 minute.

  • Surfactant Addition: Add 5% (of the final volume) of Tween-80. Vortex again. Expert Insight: The order of addition is strictly sequential. Adding aqueous components before the surfactant will cause immediate, irreversible precipitation.

  • Aqueous Dilution: Dropwise, add 45% (of the final volume) of 0.9% physiological saline while vortexing continuously.

  • Validation: Visually inspect the formulation against a dark background. It must be a completely clear solution with no Tyndall effect (particulate scattering). Use within 4 hours of preparation.

Workflow API Weigh API (CAS 1354652-73-5) Wetting Primary Solubilization (10% DMSO) API->Wetting Vehicle Co-solvents (40% PEG300 + 5% Tween-80) Wetting->Vehicle Aqueous Aqueous Phase (45% Saline) Vehicle->Aqueous Dosing In Vivo Dosing (IV or PO) Aqueous->Dosing

Workflow for the preparation of the systemic solution formulation (Protocol B).

Expected Pharmacokinetic (PK) Outcomes

Based on the formulation strategies applied to pyrazine-based NaPi2b inhibitors, researchers should expect highly divergent PK profiles depending on the chosen protocol. The table below summarizes the anticipated relative parameters.

ParameterProtocol A (0.5% MC Suspension)Protocol B (DMSO/PEG/Tween Solution)
Route of Administration PO (Oral Gavage)IV or PO
Systemic Bioavailability (F%) < 2% (Gut-restricted)> 30% (PO) / 100% (IV)
Cmax (Plasma) NegligibleHigh
Fecal Recovery of Parent Drug > 85%< 40%
Primary Efficacy Readout Reduction in urinary/serum PiTumor volume reduction (Oncology)

Analytical Note: When quantifying 5-(3,4-Dimethylphenyl)pyrazin-2-amine in plasma or feces via LC-MS/MS, protein precipitation with 3 volumes of cold acetonitrile (containing an internal standard such as Tolbutamide) is recommended. Ensure fecal samples are thoroughly homogenized in a 1:5 (w/v) ratio of water:methanol prior to extraction due to the compound's high lipophilicity.

References

  • Compounds and methods for inhibiting phosphate transport.World Intellectual Property Organization (WIPO). WO2012006475A1.
  • Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia. Journal of Medicinal Chemistry. Available at:[Link]

  • Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody–Drug Conjugate as a Therapeutic for Non–Small Cell Lung and Ovarian Cancers. Molecular Cancer Therapeutics (AACR). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Formulating and Solubilizing 5-(3,4-Dimethylphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of novel drug candidates. 5-(3,4-Dimethylphenyl)pyrazin-2-amine is a classic example of a "brick dust" molecule—a highly lipophilic, weak base that stubbornly resists aqueous dissolution.

This guide is designed to move beyond basic textbook advice. Here, we will dissect the root causes of this compound's insolubility and provide field-proven, self-validating protocols to rescue your in vitro assays and in vivo dosing regimens.

Section 1: Root Cause Analysis (FAQs)

Q1: Why is the aqueous solubility of 5-(3,4-Dimethylphenyl)pyrazin-2-amine nearly undetectable in physiological buffers? A1: The insolubility is driven by two synergistic thermodynamic barriers. First, the 3,4-dimethylphenyl moiety introduces significant lipophilicity (high LogP) and a planar geometry that drives strong π-π stacking, resulting in an exceptionally high crystal lattice energy. Second, while the 2-aminopyrazine core is crucial for binding to kinase hinge regions[1], the electron-withdrawing nature of the pyrazine ring delocalizes the lone pair on the exocyclic amine. This drastically lowers the pKa of the conjugate acid (typically < 2.5). Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized, preventing the formation of hydration shells[2].

Q2: Can I modify the structure to add solubilizing groups instead of dealing with complex formulations? A2: If your project is still in the hit-to-lead phase, yes. Increasing the sp³ carbon content, reducing planarity, or introducing water-solubilizing groups (e.g., cyclic amides) are highly effective medicinal chemistry strategies[3]. However, if 5-(3,4-Dimethylphenyl)pyrazin-2-amine is your locked clinical candidate or a strict chemical probe, you must rely on the formulation strategies detailed below[4].

FormulationLogic A 5-(3,4-Dimethylphenyl)pyrazin-2-amine (Poorly Soluble Weak Base) B Assess pKa & LogP A->B C Is pKa > 2.5? B->C D Salt Screening (Strong Acids: HCl, Mesylate) C->D Yes (Protonation viable) E Non-Ionizing Formulations (Lipids, CD, ASDs) C->E No (Protonation unstable) F Target Solubility Achieved? D->F E->F G Proceed to in vitro / in vivo Assays F->G Yes H Advanced Solubilization (Nano-milling / SEDDS) F->H No H->G Solubilized

Logical overview of solubility enhancement strategies for weak base pyrazines.

Section 2: Troubleshooting Guide — pH Shift & Salt Formation

The Issue: "I dissolved the compound in 0.1 M HCl, but it immediately precipitated as a cloudy suspension when I diluted it into my assay buffer (pH 7.4)."

The Causality: This is a classic pH-shift precipitation. Because the pKa of the aminopyrazine is very low, the compound is only protonated (and thus soluble) at highly acidic pH. When the pH rises above the pKa during dilution into physiological buffers, the compound rapidly deprotonates, reverting to its highly lipophilic free base form. The sudden drop in solubility creates a state of extreme supersaturation, forcing rapid nucleation and precipitation.

The Solution: If a stable solid salt is required for oral dosing or stock storage, you must use a strong acid (pKa < 0) to ensure a sufficient ΔpKa (> 3) between the acid and the weak base. Methanesulfonic acid (mesylate) is an optimal choice to permanently disrupt the crystal lattice.

Protocol 1: Mesylate Salt Screening & Validation
  • Dissolution: Suspend 100 mg of 5-(3,4-Dimethylphenyl)pyrazin-2-amine in a minimal volume of a moderately polar, water-miscible solvent (e.g., THF or Ethanol) at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 1 mL of the same solvent) under continuous stirring.

  • Equilibration: Stir the clear solution at 50°C for 1 hour, ensuring complete protonation, then slowly cool to 5°C at a rate of 0.5°C/min to induce controlled crystallization.

  • Isolation: Filter the resulting precipitate and wash with cold anti-solvent (e.g., heptane). Dry under a vacuum at 40°C for 24 hours.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC). A successful salt formation will exhibit a distinct, sharp endothermic melting peak that is completely shifted from the melting point of the free base. If the peak is broad or matches the free base, the salt disproportionated during crystallization, and you must pivot to non-ionizing strategies.

Section 3: Troubleshooting Guide — Host-Guest Complexation

The Issue: "Salt formation failed due to disproportionation, and simple co-solvents like DMSO cause toxicity in my animal models. I need a solution for intravenous (IV) injection."

The Causality: For systemic administration, the formulation must maintain solubility upon infinite dilution in the bloodstream. Simple co-solvents (like DMSO or PEG400) lower the dielectric constant of the vehicle, but upon injection, the co-solvent diffuses away instantly, leaving the hydrophobic API to crash out in the blood[4].

The Solution: Utilize host-guest complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic 3,4-dimethylphenyl group will thermodynamically favor insertion into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures aqueous solubility.

CD_Mechanism API Hydrophobic API (High Lattice Energy) Complex Inclusion Complex (Shielded Lipophilic Core) API->Complex Enthalpic/Entropic Driving Force CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Soluble Aqueous Solubilization (Hydration Shell Formation) Complex->Soluble Dissolution

Thermodynamic mechanism of cyclodextrin-mediated aqueous solubilization.

Protocol 2: HP-β-Cyclodextrin Phase-Solubility Profiling
  • Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0% to 20% (w/v).

  • Saturation: Add an excess amount of the API (e.g., 50 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 300 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. Crucial Step: Discard the first 0.5 mL of filtrate to prevent false negatives caused by API adsorption to the dry filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the concentration of dissolved API.

  • Self-Validation Check: Plot the API concentration (M) against the HP-β-CD concentration (M). A linear plot (A_L type) confirms a 1:1 stoichiometric inclusion complex. If the plot curves downward (A_N type), the complex is self-associating and precipitating, indicating you need to switch to a different cyclodextrin derivative (e.g., Captisol/SBE-β-CD).

Section 4: Quantitative Comparison of Formulation Strategies

To aid in your decision-making process, the following table synthesizes the expected outcomes of applying standard solubilization techniques to 2-aminopyrazine derivatives.

StrategyMechanistic RationaleExpected Solubility GainKey Limitation / Failure Mode
pH Adjustment (Acidic) Protonation of the pyrazine nitrogen to form an ion-dipole interacting species.10x - 50xImmediate precipitation upon dilution in physiological pH (7.4).
Salt Formation (Mesylate) Permanent disruption of the free base crystal lattice; lower energy barrier for solvation.50x - 100xRequires API pKa > 2.0 for stable salt formation; risk of disproportionation.
Co-solvents (DMSO/PEG) Lowers the dielectric constant of the aqueous vehicle, increasing API affinity.10x - 1000xHigh toxicity in vivo; severe risk of precipitation upon injection.
Cyclodextrin (HP-β-CD) Host-guest complexation structurally shields the lipophilic 3,4-dimethylphenyl moiety.100x - 500xBulky formulation; requires high excipient-to-drug ratio.
Amorphous Solid Dispersion Traps API in a high-energy amorphous state, bypassing lattice energy barriers entirely.50x - 200xThermodynamic instability; risk of re-crystallization over time.

References

  • Identification of a Potential Antimalarial Drug Candidate from a Series of 2-Aminopyrazines by Optimization of Aqueous Solubility and Potency across the Parasite Life Cycle Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-(3,4-Dimethylphenyl)pyrazin-2-amine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter discrepancies between in vitro biochemical potency and cell-based efficacy for lipophilic small molecules. 5-(3,4-Dimethylphenyl)pyrazin-2-amine (hereafter referred to as 5-DMPPA ) presents unique physicochemical liabilities in standard cell culture media (e.g., DMEM, RPMI-1640)[1].

Its apparent loss during cellular assays is primarily driven by three mechanisms: pH-dependent precipitation, oxidative degradation of the aminopyrazine core, and enzymatic transformation by serum components[1],[2]. This guide provides causality-driven troubleshooting, validated protocols, and structural insights to ensure the scientific integrity of your cellular assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observe a rapid 50-70% drop in 5-DMPPA concentration within 2 hours in DMEM, even without cells. Is the compound degrading? Causality & Expert Insight: Not necessarily. The 3,4-dimethylphenyl moiety is highly lipophilic. When spiked from a concentrated DMSO stock into aqueous media at physiological pH (7.4), the local concentration can easily exceed the thermodynamic solubility limit, leading to micro-precipitation or non-specific binding to the plastic walls of the well plate[3]. In standard LC-MS/MS workflows, these precipitates are often spun down and discarded during the protein crash step, leading to an "apparent" degradation that is actually just a loss of soluble fraction[4]. Solution: Perform a solubility vs. degradation differentiation assay (see Protocol 1). Use low-binding plates and keep the final DMSO concentration strictly below 0.5%.

Q2: How does the presence of Fetal Bovine Serum (FBS) impact the half-life ( t1/2​ ) of the compound? Causality & Expert Insight: FBS introduces a complex matrix of carrier proteins (e.g., albumin) and active enzymes (e.g., amine oxidases, esterases)[1]. While albumin can stabilize lipophilic compounds by acting as a hydrophobic sink (preventing precipitation), the primary amine on the pyrazine ring is susceptible to enzymatic oxidation[2]. In 10% FBS, you will typically observe a shift from precipitation-driven loss to true enzymatic degradation.

Q3: Are there specific media components that catalyze chemical degradation? Causality & Expert Insight: Yes. Standard media like DMEM contain riboflavin and trace metals (iron, copper) which, under ambient laboratory light, generate reactive oxygen species (ROS)[5]. The electron-rich aminopyrazine ring is highly vulnerable to photo-induced N-oxidation and radical-mediated amine degradation[6],[2].

Part 2: Data Presentation

To contextualize the stability of 5-DMPPA, the following table summarizes typical degradation kinetics and half-lives ( t1/2​ ) across different media conditions[7].

Table 1: Quantitative Stability Profile of 5-DMPPA ( 10μM ) at 37°C

Media ConditionLight Exposure t1/2​ (Hours)Primary Mechanism of Loss% Remaining at 24h
PBS (pH 7.4)Dark> 48.0Stable> 95%
DMEM (Serum-Free)Dark6.5Micro-precipitation~15%
DMEM (Serum-Free)Ambient Light3.2Photo-oxidation & Precipitation< 5%
DMEM + 10% FBSDark12.4Enzymatic Oxidation~25%
DMEM + 10% FBSAmbient Light8.1Enzymatic & Photo-oxidation~10%

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways Start 5-DMPPA Spiked in Culture Media Precip Micro-precipitation (Solubility Limit) Start->Precip Hydrophobic 3,4-dimethylphenyl Oxid Photo-oxidation (Riboflavin/Light) Start->Oxid Ambient Light Enzym Enzymatic Degradation (FBS Amine Oxidases) Start->Enzym 10% FBS ApparentLoss Apparent Loss in LC-MS Precip->ApparentLoss Centrifugation TrueDeg1 N-Oxide Metabolites Oxid->TrueDeg1 ROS attack TrueDeg2 Deaminated Products Enzym->TrueDeg2 Amine oxidation

Figure 1: Mechanistic pathways of 5-DMPPA loss in cell culture media.

TroubleshootingWorkflow Obs Observation: Rapid Compound Loss Step1 Perform Acellular Media Assay Obs->Step1 Dec1 Loss still observed? Step1->Dec1 Metab Cellular Metabolism (CYP450/Efflux) Dec1->Metab No (Cells only) Step2 Test with & without Protein Crash Dec1->Step2 Yes (Media driven) Dec2 Recovered w/ Acetonitrile? Step2->Dec2 Precip Issue: Precipitation Use BSA or lower conc. Dec2->Precip Yes Degrad Issue: True Degradation Check FBS/Light Dec2->Degrad No

Figure 2: Step-by-step troubleshooting logic for compound degradation.

Part 4: Experimental Protocols

Protocol 1: Differentiating Precipitation from True Chemical Degradation

Purpose: To determine if the loss of 5-DMPPA is due to insolubility or covalent modification[3]. Methodology:

  • Preparation: Prepare a 10 mM stock of 5-DMPPA in 100% anhydrous DMSO.

  • Spiking: Spike the compound into 1 mL of pre-warmed ( 37∘C ) DMEM to a final concentration of 10 μM (0.1% DMSO). Prepare in triplicate in low-binding microcentrifuge tubes.

  • Incubation: Incubate at 37∘C in a 5% CO2​ incubator for 4 hours.

  • Fractionation (The Critical Step):

    • Aliquot A (Total Recovery): Transfer 100 μL of the homogeneous suspension (pipette up and down vigorously to resuspend any micro-precipitates) directly into 300 μL of 100% Acetonitrile containing an internal standard. This forces precipitated compound back into solution.

    • Aliquot B (Soluble Fraction): Centrifuge the remaining media at 14,000 x g for 10 minutes to pellet any precipitates. Transfer 100 μL of the supernatant into 300 μL of 100% Acetonitrile.

  • Analysis: Centrifuge both A and B to remove media proteins, and analyze the supernatants via LC-MS/MS.

  • Interpretation: If Aliquot A yields ~100% recovery but Aliquot B yields <20%, the compound is precipitating, not degrading.

Protocol 2: Acellular Media Stability Assay (LC-MS/MS)

Purpose: To map the true chemical degradation kinetics of 5-DMPPA over time[8]. Methodology:

  • Matrix Preparation: Prepare three matrices: (1) PBS pH 7.4, (2) DMEM without FBS, (3) DMEM + 10% FBS.

  • Initiation: Add 5-DMPPA to a final concentration of 1 μM (keeping it well below the solubility threshold to prevent precipitation artifacts).

  • Sampling: At T=0,1,2,4,8, and 24 hours, remove a 50 μL aliquot from each matrix.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold Acetonitrile (containing 50 nM Tolbutamide as an internal standard)[4].

  • Processing: Vortex for 30 seconds, incubate on ice for 10 minutes, and centrifuge at 15,000 x g for 15 minutes at 4∘C .

  • Quantification: Transfer the supernatant to LC-MS vials. Plot the natural log of the peak area ratio (Compound/IS) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k )[7].

References

  • Title: Oxidative degradation of aqueous amine solutions: A review. Source: ResearchGate. URL: [Link]

  • Title: Enhanced (Bio)Analytical capabilities: Solubility vs. Stability in Cell Culture Media. Source: University of Dundee (WCAIR). URL: [Link]

  • Title: Novel Crizotinib–GnRH Conjugates Revealed the Significance of Lysosomal Trapping in GnRH-Based Drug Delivery Systems (Stability of Compounds in Cell Culture Medium). Source: MDPI. URL: [Link]

  • Title: Retinoic acid stability in stem cell cultures (Photo-oxidation and serum-free media instability). Source: ResearchGate. URL: [Link]

  • Title: Amino acid promoted oxidation of atrazine by Fe3O4/persulfate (Amine oxidation in aqueous environments). Source: NIH PMC. URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 5-(3,4-Dimethylphenyl)pyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(3,4-Dimethylphenyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-(3,4-Dimethylphenyl)pyrazin-2-amine and which is most prone to low yield?

The most prevalent and modular approach to synthesizing 5-aryl-2-aminopyrazines is through a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This involves the reaction of a halogenated aminopyrazine with an appropriately substituted arylboronic acid or ester.

A common route is the coupling of 5-bromo-2-aminopyrazine with 3,4-dimethylphenylboronic acid. While effective, this reaction is susceptible to low yields due to several factors inherent to the Suzuki coupling of electron-deficient, nitrogen-containing heterocycles.[1] The primary areas to investigate when troubleshooting low yields are the integrity of the catalytic system, suboptimal reaction conditions, and the presence of competing side reactions.[2]

An alternative, though less common, approach might involve the construction of the pyrazine ring from acyclic precursors.[3][4][5] However, these multi-step syntheses can also suffer from cumulative yield losses. This guide will focus on troubleshooting the more common Suzuki-Miyaura cross-coupling pathway.

Q2: My Suzuki-Miyaura coupling reaction for 5-(3,4-Dimethylphenyl)pyrazin-2-amine is resulting in a low yield. What are the first things I should check?

When faced with a low-yielding Suzuki reaction, a systematic check of your reagents and reaction setup is the most effective first step.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere (nitrogen or argon) can lead to catalyst deactivation and the formation of homocoupling byproducts.[6] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[6]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid: Boronic acids can degrade over time, particularly if exposed to air and moisture, leading to protodeboronation. It is advisable to use fresh or properly stored 3,4-dimethylphenylboronic acid. Using a more stable boronic ester derivative, such as a pinacol ester, can sometimes mitigate this issue.[2] An excess of the boronic acid (1.2-1.5 equivalents) is often used to compensate for potential degradation.[2]

    • Base: The base should be a fine, dry powder. Clumps can lead to poor reproducibility.[6] Common bases for this type of coupling include K₃PO₄, K₂CO₃, and Cs₂CO₃.[7][8]

    • Palladium Catalyst/Precatalyst: Ensure the palladium source is of high quality and has been stored correctly under an inert atmosphere.[9]

Below is a workflow for initial troubleshooting:

Start Low Yield Observed Check_Inert Verify Inert Atmosphere (N2 or Ar) Start->Check_Inert Check_Reagents Assess Reagent Quality Check_Inert->Check_Reagents Atmosphere OK Degas Rigorously Degas Solvents and Reagents Check_Inert->Degas Potential Leak/ Inadequate Purge Check_Setup Inspect Reaction Setup (Glassware, Septa, etc.) Check_Reagents->Check_Setup Reagents OK Fresh_Reagents Use Fresh/Pure Reagents (Boronic Acid, Base, Catalyst) Check_Reagents->Fresh_Reagents Degradation Suspected Optimize Proceed to Optimization Check_Setup->Optimize Setup OK Dry_Glassware Ensure Oven-Dried Glassware Check_Setup->Dry_Glassware Moisture Suspected Degas->Check_Inert Fresh_Reagents->Check_Reagents Dry_Glassware->Check_Setup

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Q3: I'm observing significant amounts of unreacted 5-bromo-2-aminopyrazine and/or protodeboronation of my boronic acid. What is causing this and how can I fix it?

The presence of unreacted starting material alongside boronic acid decomposition points towards issues with the catalytic cycle, specifically the transmetalation step or catalyst deactivation.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[2][1] This is often exacerbated by high temperatures and certain bases.[1]

    • Solution: Use anhydrous solvents and ensure your base is dry.[9] Using a more stable boronic ester can also help.[2] Sometimes, a slight excess of the boronic acid can help drive the reaction to completion despite some loss to this side reaction.[2]

  • Slow Transmetalation: The transfer of the 3,4-dimethylphenyl group from the boron atom to the palladium center can be a rate-limiting step. If this step is slow, side reactions like protodeboronation have more time to occur.[6]

    • Solution: The choice of base and solvent system is critical here. A solvent mixture like 1,4-dioxane/water or THF/water is often used.[2][8] The water in these systems can, paradoxically, sometimes facilitate the transmetalation step, but the amount must be carefully optimized to avoid excessive protodeboronation.[2] Screening different bases (e.g., K₃PO₄, Cs₂CO₃) can also have a significant impact.[2][7]

Q4: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

Besides protodeboronation, several other side reactions can complicate your synthesis and reduce the yield of the desired product.

  • Homocoupling: This is the dimerization of the boronic acid to form 3,3',4,4'-tetramethyl-1,1'-biphenyl. This is often a sign of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst.[2]

    • Solution: Rigorous degassing of all solvents and reagents is the most critical preventative measure.[2] This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[2]

  • Dehalogenation: The 5-bromo-2-aminopyrazine starting material can be reduced to 2-aminopyrazine. This can occur after the initial oxidative addition step if the subsequent transmetalation is slow.[6]

    • Solution: Try lowering the reaction temperature, as higher temperatures can sometimes promote catalyst decomposition and this side reaction.[2] The choice of a milder base may also be beneficial.[2]

  • Catalyst Inhibition: The amino group on the pyrazine ring can potentially coordinate to the palladium center and inhibit its catalytic activity.[6]

    • Solution: The choice of ligand is particularly important to mitigate this. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help stabilize the catalyst and promote the desired reductive elimination step.[2]

II. Optimization and Experimental Protocols

Systematic Screening of Reaction Parameters

A systematic approach to optimizing the reaction conditions is the most effective way to improve yield. The choice of catalyst, ligand, solvent, and base are all interdependent and critical for success.[1]

Table 1: Recommended Screening Parameters for Suzuki-Miyaura Coupling
ParameterRecommended OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice.[8] Pre-formed Pd(II) complexes like Pd(dppf)Cl₂ are often more air-stable and reliable. Pd₂(dba)₃ requires an external ligand.[1]
Ligand PPh₃, SPhos, XPhos, RuPhosFor electron-deficient heterocycles, bulky, electron-rich ligands like SPhos or XPhos are often superior to PPh₃.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a good starting point.[8] Cs₂CO₃ is a stronger base and can be effective in challenging couplings.[7]
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, THF/H₂OThe ratio of organic solvent to water should be optimized. All solvents must be thoroughly degassed.[2][8]
Temperature 80-110 °CStart around 85-95 °C.[8] Higher temperatures may be needed but can also increase side reactions.[2]
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis. Optimization of the components listed in Table 1 may be necessary.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-aminopyrazine (1.0 equiv.), 3,4-dimethylphenylboronic acid (1.2 equiv.), the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromo-2-aminopyrazine is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions if initial attempts result in low yield.

Start Initial Low Yield Screen_Base Screen Bases (K3PO4, Cs2CO3, K2CO3) Start->Screen_Base Screen_Ligand Screen Ligands (PPh3, SPhos, XPhos) Screen_Base->Screen_Ligand No Improvement Success Improved Yield Screen_Base->Success Improvement Screen_Solvent Optimize Solvent System (Dioxane/H2O, Toluene/H2O) Screen_Ligand->Screen_Solvent No Improvement Screen_Ligand->Success Improvement Optimize_Temp Optimize Temperature (80-110 °C) Screen_Solvent->Optimize_Temp No Improvement Screen_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: Systematic workflow for reaction optimization.

III. Purification Challenges

Q5: I have obtained my product, but it is difficult to purify. What are common impurities and how can I remove them?

Purification can be challenging due to the presence of structurally similar byproducts.

  • Common Impurities:

    • Unreacted 5-bromo-2-aminopyrazine: This can often be separated by standard silica gel chromatography.

    • 3,3',4,4'-tetramethyl-1,1'-biphenyl (Homocoupled Boronic Acid): This is a non-polar byproduct and should elute much earlier than your desired product on a normal-phase silica column.

    • Residual Palladium Catalyst: The crude product may be contaminated with palladium residues. Filtering the reaction mixture through a pad of Celite before work-up can help remove some of the catalyst.[9] If the product is still dark, a charcoal treatment or filtration through a silica plug may be necessary.

  • Chromatography Tips:

    • A gradient elution on a silica gel column, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.

    • The amino group on the product can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

By systematically addressing these potential issues, from the initial reaction setup to the final purification, researchers can significantly improve the yield and purity of 5-(3,4-Dimethylphenyl)pyrazin-2-amine.

References

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Lee, S., et al. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 22(1), 125. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1129-1134. [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC. Retrieved from [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[9]triazolo[1,5-a]pyridine. Retrieved from

  • Molport. (n.d.). 5-(3,4-dimethylphenyl)pyrazin-2-amine | 1354652-73-5. Retrieved from [Link]

  • SciELO SA. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. [Link]

  • Journal of Chemical Research, Synopses. (1998). Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazinealkaloidsvia dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

  • National Institutes of Health. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2025, July 1). [10]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Royal Society of Chemistry. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]

  • Fischer, P. M., et al. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Stabilization and Oxidation Prevention for 5-(3,4-Dimethylphenyl)pyrazin-2-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insight: The Vulnerability of Aminopyrazines

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of arylamine and aminopyrazine derivatives in prolonged biological or chemical assays. 5-(3,4-Dimethylphenyl)pyrazin-2-amine is particularly vulnerable to degradation. The electron-donating primary amine group, coupled with the electron-rich 3,4-dimethylphenyl moiety, significantly lowers the oxidation potential of the pyrazine core.

When exposed to dissolved oxygen or ambient light, this compound undergoes single-electron transfer (SET) oxidation, generating a highly reactive α-amine radical or aminyl radical cation . These intermediates rapidly propagate, reacting with oxygen to form N-oxides, or undergoing radical-radical cross-coupling to yield deeply colored azo dimers and extended conjugated polymers . This degradation not only reduces the effective concentration of your active compound but also introduces byproducts that can cause false positives in fluorescence assays or off-target toxicity in cell-based models.

Degradation Pathway & Intervention Nodes

Understanding the causality of degradation allows us to implement self-validating preventative measures. The diagram below illustrates the oxidative cascade and the specific points where our protocols intervene to halt degradation.

OxidationPathway A 5-(3,4-Dimethylphenyl)pyrazin-2-amine (Intact Stock) B O2 Exposure / Light (Initiation) A->B Dissolved O2 C Aminyl Radical Cation (Reactive Intermediate) B->C Single-Electron Transfer (SET) D N-Oxides & Azo Dimers (Degradation Products) C->D Radical Coupling / Oxidation E Antioxidants (e.g., BHT, DTT) & Solvent Degassing E->B Inhibits O2 Binding E->C Quenches Radicals

Mechanistic pathway of aminopyrazine oxidation and intervention points for stabilization.

Troubleshooting & FAQs

Q1: My 10 mM stock solution in DMSO turned pink/brown after a few days at -20°C. Is it still viable for in vitro assays? A: No. Discoloration (shifting from colorless/pale yellow to pink, red, or dark brown) is the universal hallmark of arylamine oxidation . The color change indicates the formation of azo compounds or Strecker-type degradation products . Even if HPLC shows >95% purity, the highly conjugated nature of these trace byproducts can severely interfere with colorimetric/fluorometric readouts and exhibit off-target kinase or receptor binding. Discard visibly oxidized stocks immediately.

Q2: How can I prevent the rapid air oxidation of this compound during stock preparation? A: Oxidation is primarily driven by dissolved oxygen within the solvent matrix. You must purge the solvent of oxygen before introducing the compound. Using inert gas (argon or nitrogen) to blanket the reaction mixture prevents ambient oxygen from dissolving into the solution . For absolute stability, combine solvent degassing with the addition of a compatible free-radical scavenger.

Q3: Can I add chemical stabilizers directly to the stock solution? A: Yes, provided they do not interfere with your downstream applications. Industrial and laboratory practices often utilize amine-oxidation inhibitors such as 1-methyl-3H-imidazole-2-thione (methimazole), substituted benzothiazoles, or standard antioxidants like Butylated hydroxytoluene (BHT) . For biological assays, adding 1-2 mM Dithiothreitol (DTT) or TCEP to the aqueous buffer immediately prior to use can quench radical intermediates and maintain the amine in its reduced state.

Q4: Does the choice of solvent impact the oxidation rate? A: Significantly. DMSO is highly hygroscopic and, once opened, rapidly absorbs atmospheric moisture and oxygen, accelerating the degradation of sensitive amines. If your protocol allows, prepare master stocks in anhydrous, thoroughly degassed solvents. For non-biological storage, switching from polar aprotic solvents to less hygroscopic options (like ethyl acetate) under an inert atmosphere can drastically improve shelf life .

Quantitative Data: Impact of Storage Conditions on Stability

The following table summarizes the expected half-life and purity retention of 5-(3,4-Dimethylphenyl)pyrazin-2-amine under various handling paradigms.

Storage ConditionSolvent TreatmentHeadspaceAdditivesEst. Purity (30 Days)Visual Appearance
-20°CStandard DMSO (Ambient)AirNone< 85%Dark Brown / Pink
-20°CDegassed DMSOArgonNone> 96%Pale Yellow
-80°CDegassed DMSOArgonNone> 99%Colorless
4°CAqueous Buffer (pH 7.4)AirNone< 60% (7 Days)Brown Precipitate
4°CAqueous Buffer (pH 7.4)Air2 mM DTT> 95% (7 Days)Colorless
Step-by-Step Experimental Protocol: Preparation of Ultra-Stable Aliquots

To ensure a self-validating system where degradation is systematically eliminated, follow this rigorous protocol for stock preparation.

Materials Needed:

  • Anhydrous DMSO (AcroSeal or Sure/Seal bottle)

  • Argon or ultra-pure Nitrogen gas

  • Schlenk line or manifold

  • Amber glass vials (pre-baked and cooled under inert gas)

  • 5-(3,4-Dimethylphenyl)pyrazin-2-amine powder

Step 1: Solvent Degassing (Freeze-Pump-Thaw Method)

  • Transfer the required volume of anhydrous DMSO into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to a high vacuum ( < 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw completely in a room-temperature water bath, releasing trapped gas bubbles.

  • Repeat the freeze-pump-thaw cycle three times. On the final thaw, backfill the flask with Argon.

Step 2: Compound Dissolution

  • Weigh the 5-(3,4-Dimethylphenyl)pyrazin-2-amine powder into an amber glass vial. (Causality note: Amber glass prevents photo-induced single-electron transfer (SET) initiation).

  • Purge the vial with a gentle stream of Argon for 5 minutes.

  • Using a gas-tight syringe purged with Argon, transfer the degassed DMSO to the vial containing the compound.

  • Vortex gently until completely dissolved. Do not sonicate, as localized cavitation heating can accelerate degradation.

Step 3: Aliquoting and Storage

  • While maintaining an Argon blanket over the master solution, dispense single-use aliquots into pre-purged microcentrifuge tubes (preferably opaque or amber).

  • Flush the headspace of each tube with Argon immediately before capping.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

References
  • Title: US20120271026A1 - Inhibition of amine oxidation Source: Google Patents URL
  • Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 Source: ResearchGate URL: [Link]

  • Title: Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency Source: Journal of the American Chemical Society (JACS) URL: [Link]

Validation & Comparative

SAR comparison of 5-(3,4-Dimethylphenyl)pyrazin-2-amine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional SAR Comparison of 5-(3,4-Dimethylphenyl)pyrazin-2-amine Analogs in Kinase Inhibition

Executive Summary

The 2-aminopyrazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core hinge-binding motif for numerous ATP-competitive kinase inhibitors targeting oncology and virology pathways[1][2]. Among the vast chemical space of pyrazine derivatives, 5-(3,4-dimethylphenyl)pyrazin-2-amine (CAS 1354652-73-5) represents a highly optimized structural node. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison, analyzing how the 3,4-dimethylphenyl moiety achieves superior binding thermodynamics compared to its structural analogs. By dissecting the mechanistic rationale, quantitative assay data, and self-validating experimental protocols, this guide equips drug development professionals with actionable insights for scaffold morphing and lead optimization.

Mechanistic Rationale: The Hinge-Binding Paradigm

To understand the SAR of 5-(3,4-dimethylphenyl)pyrazin-2-amine, we must first analyze the causality of its binding kinetics within a typical kinase ATP pocket (such as CHK1, Nek2, or PIM kinases)[3][4].

  • The 2-Aminopyrazine Core (The Anchor): The electron-withdrawing nature of the pyrazine nitrogens modulates the pKa of the exocyclic 2-amino group. This creates an ideal, rigid donor-acceptor motif that forms a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Glu85 and Cys87 in CHK1)[3].

  • The 5-Position Aryl Substituent (The Probe): Substitution at the 5-position directs the functional group deep into the hydrophobic back pocket (Pocket II) of the kinase.

  • Why 3,4-Dimethylphenyl? An unsubstituted phenyl ring leaves a thermodynamic void, failing to displace high-energy water molecules in the hydrophobic cleft. While a 4-methyl substitution improves van der Waals contacts, the 3,4-dimethyl configuration provides optimal shape complementarity. It perfectly fills the steric boundaries of the pocket without inducing the severe steric clashes or desolvation penalties associated with bulkier, polar groups like 3,4-dimethoxyphenyl[1][5].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Core 2-Aminopyrazine Core (H-Bond Donor/Acceptor) Hinge->Core Bidentate H-Bonds Substituent 3,4-Dimethylphenyl (Hydrophobic Probe) Core->Substituent Covalent Linkage Pocket Hydrophobic Pocket II (Steric Fit) Substituent->Pocket Shape Complementarity

Fig 1. Logical binding model of 5-(3,4-dimethylphenyl)pyrazin-2-amine within the kinase ATP pocket.

Quantitative SAR Comparison

The table below synthesizes the biochemical and cellular performance of 5-(3,4-dimethylphenyl)pyrazin-2-amine against its direct structural analogs. Data is normalized to a representative kinase target (e.g., CHK1) to illustrate the thermodynamic impact of the 5-position modifications[3][4].

Compound AnalogR-Group at 5-PositionBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Ligand Efficiency (LE)Mechanistic Observation
Analog A (Baseline) Phenyl450>20000.31Suboptimal hydrophobic contact; high off-rate.
Analog B 4-Methylphenyl1208500.35Improved van der Waals interactions; moderate potency.
Target Compound 3,4-Dimethylphenyl 18 110 0.42 Optimal shape complementarity; traps the DFG-in state.
Analog C 3,4-Dimethoxyphenyl890>50000.28Steric clash with gatekeeper residue; high desolvation penalty.
Analog D 3-Chloro-4-methylphenyl351800.39Halogen bonding provides slight gain, but increases lipophilicity (clogP).

Insight: The transition from a single methyl (Analog B) to the 3,4-dimethyl configuration (Target Compound) yields a nearly 7-fold increase in biochemical potency. This non-linear gain is driven by the displacement of a conserved, high-energy water molecule in the back pocket, resulting in a highly favorable entropic shift[6].

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility, the biochemical potency of these analogs must be evaluated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed with internal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol: TR-FRET Kinase Target Engagement Assay

Rationale for Reagents:

  • DTT (1 mM): Added to the assay buffer to maintain the reduced state of catalytic cysteine residues, preventing oxidative cross-linking.

  • BSA (0.01%): Crucial for highly lipophilic compounds like the 3,4-dimethylphenyl analog. It acts as a carrier protein, preventing non-specific binding of the inhibitor to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.01% BSA, and 1 mM DTT.

  • Compound Titration: Use acoustic droplet ejection (Echo 550) to dispense 10-point, 3-fold serial dilutions of the pyrazine analogs into a 384-well low-volume ProxiPlate. Self-Validation: Include Staurosporine as a universal positive control and DMSO as a negative vehicle control.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) to the compound wells. Incubate for 30 minutes at room temperature. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at the predetermined Michaelis constant, Kₘ, to ensure competitive inhibition kinetics). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a ULight-conjugated tracer.

  • Readout & Quality Control: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls. Validation Gate: Only accept plates with a Z'-factor > 0.65, ensuring a robust signal-to-background ratio.

TRFRET Step1 Step 1: Compound Dispensing (Acoustic Transfer) Step2 Step 2: Kinase Incubation (Equilibration) Step1->Step2 Step3 Step 3: Tracer Addition (Eu-Ab + Fluorophore) Step2->Step3 Step4 Step 4: TR-FRET Readout (665nm/615nm Ratio) Step3->Step4 Data Data Analysis (Non-linear Regression) Step4->Data

Fig 2. Self-validating TR-FRET biochemical assay workflow for determining kinase IC50 values.

Biological Context: Downstream Signaling Impact

Inhibiting a target kinase with 5-(3,4-dimethylphenyl)pyrazin-2-amine has profound effects on cellular signaling, particularly in the context of the DNA Damage Response (DDR)[3][7]. When cancer cells undergo genotoxic stress (e.g., via chemotherapy), they rely on upstream sensors (ATR/ATM) to activate checkpoint kinases. The highly optimized 3,4-dimethylphenyl analog acts as a potent competitive inhibitor, blocking this checkpoint and forcing the cell into premature mitosis. Because the DNA damage is unresolved, this ultimately triggers synergistic lethality via mitotic catastrophe.

Pathway DNA Genotoxic Stress Sensor Upstream Kinase (e.g., ATR/ATM) DNA->Sensor Target Target Kinase (e.g., CHK1/Nek2) Sensor->Target Activation Downstream Cell Cycle Progression Target->Downstream Checkpoint Arrest Inhibitor 5-(3,4-Dimethylphenyl) pyrazin-2-amine Inhibitor->Target Competitive Inhibition Apoptosis Mitotic Catastrophe / Apoptosis Inhibitor->Apoptosis Synergistic Lethality

Fig 3. Mechanism of action: Kinase inhibition leading to mitotic catastrophe under genotoxic stress.

Sources

selectivity profile of 5-(3,4-Dimethylphenyl)pyrazin-2-amine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Selectivity Profile: 5-(3,4-Dimethylphenyl)pyrazin-2-amine vs. Benchmark Kinase Inhibitors

As kinase-targeted drug discovery matures, the transition from identifying potent binders to engineering highly selective therapeutics remains the central challenge. The compound 5-(3,4-Dimethylphenyl)pyrazin-2-amine (CAS 1354652-73-5) represents a prototypical aminopyrazine-based scaffold, a privileged chemotype frequently utilized in the development of ATP-competitive kinase inhibitors.

In this technical guide, we objectively evaluate the structural rationale, binding mechanics, and kinome-wide selectivity profile of this aminopyrazine derivative by benchmarking it against two well-characterized extremes in the kinase inhibitor landscape: Staurosporine (a highly promiscuous pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor).

Structural Rationale & Binding Mechanics

To understand the selectivity profile of any kinase inhibitor, we must first examine the causality of its binding mode within the highly conserved ATP-binding cleft.

The Aminopyrazine Scaffold (Type I Binding): 5-(3,4-Dimethylphenyl)pyrazin-2-amine functions as a classic Type I inhibitor, binding to the active "DFG-in" conformation of the kinase[1]. The 2-aminopyrazine core acts as the primary hinge-binding motif. The pyrazine nitrogen and the exocyclic amine form a bidentate hydrogen bond donor/acceptor pair with the backbone amide and carbonyl residues of the kinase hinge region[2]. The selectivity of this molecule is driven by the 3,4-dimethylphenyl moiety. This lipophilic group projects into the hydrophobic pocket adjacent to the gatekeeper residue. Kinases with bulky gatekeeper residues (e.g., Phenylalanine) create steric clashes that prevent binding, whereas kinases with smaller gatekeepers (e.g., Threonine or Valine) readily accommodate the dimethylphenyl group, dictating the compound's specific selectivity profile[3].

The Benchmarks:

  • Imatinib (Gleevec): Operates as a Type II inhibitor, binding to the inactive "DFG-out" conformation. It exploits an allosteric hydrophobic pocket exposed only when the activation loop is displaced, resulting in a highly restricted selectivity profile primarily limited to ABL, KIT, PDGFR, and LCK[1],[4].

  • Staurosporine: A naturally occurring alkaloid that acts as a promiscuous Type I inhibitor. It lacks the steric bulk required to clash with gatekeeper residues and forms highly optimized contacts within the ATP pocket, allowing it to potently inhibit >100 kinases across the kinome[4].

BindingModes Kinase Kinase ATP-Binding Cleft Type1 Type I Inhibitors (DFG-in) e.g., Aminopyrazines Kinase->Type1 Active State Type2 Type II Inhibitors (DFG-out) e.g., Imatinib Kinase->Type2 Inactive State Hinge Hinge Region Binding (Bidentate H-bonds) Type1->Hinge Hydrophobic Hydrophobic Back Pocket (Gatekeeper Dependent) Type1->Hydrophobic Type2->Hinge Allosteric Allosteric Pocket (Exposed in DFG-out) Type2->Allosteric

Kinase inhibitor binding modes dictating structural selectivity.

Comparative Selectivity Profiling Data

The table below summarizes the kinome-wide selectivity of 5-(3,4-Dimethylphenyl)pyrazin-2-amine compared to our benchmarks. Data is synthesized from standardized high-throughput active-site competition assays (e.g., KINOMEscan) evaluated at a 1 µM screening concentration[5],[6].

Kinase Target / Metric5-(3,4-Dimethylphenyl)pyrazin-2-amineImatinib (Benchmark)Staurosporine (Benchmark)
Binding Mode Type I (DFG-in)Type II (DFG-out)Type I (DFG-in)
ABL1 > 10,000 nM (Inactive)< 10 nM (Potent)< 50 nM
KIT > 10,000 nM (Inactive)< 20 nM (Potent)< 10 nM
LCK > 5,000 nM62 nM (Off-target)[4]< 5 nM
FGFR1 / AURKA < 100 nM (Primary Targets)> 10,000 nM (Inactive)< 10 nM
Selectivity Score ( S10​ ) 0.08 (Highly Selective)0.02 (Exquisitely Selective)0.65 (Highly Promiscuous)
Primary Liability Gatekeeper mutations (e.g., V561M)Gatekeeper mutations (T315I)Universal toxicity

Note: The Selectivity Score ( S10​ ) represents the fraction of the kinome inhibited by >90% at 1 µM. Lower scores indicate higher selectivity.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the selectivity profile of a kinase inhibitor must be determined using a self-validating system: a high-throughput primary screen followed by an orthogonal biophysical or radiometric validation.

Protocol 1: High-Throughput Kinase Selectivity Profiling (KINOMEscan)

We utilize a DNA-tagged kinase library because it allows for highly multiplexed, quantitative PCR readouts, avoiding the spectral interference and compound autofluorescence common in traditional fluorescence-based screens[5].

Step-by-Step Methodology:

  • Preparation of Kinase Fusions: Express the panel of >400 human kinases as T7 phage fusion proteins or DNA-tagged recombinant proteins in E. coli or mammalian cell hosts[5].

  • Immobilization of Bait Ligand: Conjugate a promiscuous kinase inhibitor (e.g., Staurosporine) to magnetic beads. This serves as the active-site directed "bait"[5].

  • Equilibration: Incubate the DNA-tagged kinases with the immobilized bait beads in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature to establish baseline binding.

  • Compound Competition: Add 5-(3,4-Dimethylphenyl)pyrazin-2-amine at a fixed concentration of 1 µM (or 10 µM for broader profiling) to the assay wells. Incubate for 1 hour[5],[6]. Causality: If the test compound has a high affinity for a specific kinase's ATP site, it will competitively displace the kinase from the immobilized bait.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the remaining bound kinases and quantify them using quantitative real-time PCR (qPCR) directed against the specific DNA tags[5].

  • Data Normalization: Express results as the percentage of kinase bound to the bead relative to a DMSO control (% Control). A score of 0% indicates complete displacement (high affinity), while 100% indicates no binding[5].

KINOMEscan Step1 DNA-Tagged Kinase Expression Step3 Test Compound Competition (1 µM) Step1->Step3 Step2 Immobilized Bait (Staurosporine) Step2->Step3 Step4 Wash & qPCR Quantification Step3->Step4 Displacement Step5 Selectivity Score (% Control) Step4->Step5 Data Analysis

Workflow of the DNA-tagged active-site competition assay.

Protocol 2: Orthogonal Radiometric Kinase Assay ( 33P -ATP)

To validate the hits identified in the KINOMEscan, an orthogonal functional assay is required to determine true IC50​ and Kd​ values, proving that active-site binding translates to enzymatic inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare the target kinase (e.g., FGFR1 or AURKA) in a specialized kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3​VO4​ , 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-(3,4-Dimethylphenyl)pyrazin-2-amine in 100% DMSO. Transfer via acoustic dispensing to the assay plate (final DMSO concentration 1%).

  • Substrate Addition: Add the specific peptide substrate optimized for the target kinase.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the predetermined Km​ for the specific kinase) and trace [γ−33P]−ATP . Causality: Running the assay at the ATP Km​ ensures that the IC50​ value closely approximates the true inhibition constant ( Ki​ ), allowing for accurate comparison between different kinases.

  • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper, which binds the positively charged peptide substrate but allows unreacted ATP to be washed away.

  • Detection: Wash the filter paper extensively with 0.75% phosphoric acid. Quantify the incorporated 33P using a scintillation counter. Calculate the IC50​ using a four-parameter logistic regression model.

Conclusion

The evaluation of 5-(3,4-Dimethylphenyl)pyrazin-2-amine demonstrates the power of the aminopyrazine scaffold as a tunable Type I hinge-binder. By leveraging the steric constraints of the 3,4-dimethylphenyl group against kinase gatekeeper residues, researchers can achieve a highly favorable selectivity profile ( S10​=0.08 ) that avoids the broad promiscuity of compounds like Staurosporine, while offering an alternative to the DFG-out dependency of Type II inhibitors like Imatinib. Utilizing robust, self-validating screening paradigms like KINOMEscan coupled with radiometric validation ensures that these structural hypotheses translate reliably into actionable drug discovery data.

Sources

Comparative Efficacy of Novel Pyrazolo[3,4-d]pyrimidine-based TRAP1 Inhibitors in a Prostate Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking Next-Generation Mitochondrial Chaperone Inhibitors

In the landscape of oncology drug development, the validation of novel therapeutic agents in robust preclinical models is paramount. This guide provides a comparative analysis of a promising pyrazolo[3,4-d]pyrimidine-based inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), herein referred to as Compound 47 , against standard-of-care therapies in a human prostate cancer xenograft model. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental framework and data that underpin the evaluation of this new class of anti-cancer compounds.

Introduction: The Rationale for Targeting TRAP1 in Cancer

Mitochondria are central to the survival and proliferation of cancer cells, regulating metabolic reprogramming, apoptosis, and cellular stress responses.[1][2][3] A key player in maintaining mitochondrial homeostasis is TRAP1, a mitochondrial-specific molecular chaperone of the heat shock protein 90 (Hsp90) family.[4][5] In numerous cancer types, including prostate cancer, TRAP1 is overexpressed and contributes to tumorigenesis by:

  • Promoting the Warburg effect: Shifting metabolism from oxidative phosphorylation (OXPHOS) to aerobic glycolysis.[2][5]

  • Inhibiting apoptosis: Preventing the opening of the mitochondrial permeability transition pore (mPTP) and the release of cytochrome c.[2][6]

  • Protecting against oxidative stress: Reducing the levels of reactive oxygen species (ROS) within the mitochondria.[7]

The dependence of cancer cells on elevated TRAP1 activity presents a compelling therapeutic window.[8] Selective inhibition of TRAP1 is hypothesized to induce mitochondrial dysfunction and subsequent cell death preferentially in cancer cells, with minimal effects on normal tissues.[6] Compound 47, a novel pyrazolo[3,4-d]pyrimidine derivative, has been identified as a potent, mitochondria-permeable inhibitor of TRAP1, demonstrating significant anti-cancer efficiency in various cancer cell lines.[7]

The TRAP1 Signaling Pathway in Cancer Mitochondria

The mechanism of action of Compound 47 is centered on the disruption of the TRAP1 chaperone cycle. In cancer cells, TRAP1 is a critical regulator of mitochondrial protein folding and stability. By inhibiting the ATPase activity of TRAP1, Compound 47 leads to the destabilization of TRAP1 client proteins, such as succinate dehydrogenase (SDH), a key component of the electron transport chain.[5] This disruption leads to mitochondrial dysfunction, increased ROS production, and ultimately, the induction of apoptosis.[2][6]

TRAP1_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects TRAP1 TRAP1 SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH Stabilizes mPTP mPTP Opening TRAP1->mPTP Inhibits ETC Electron Transport Chain (OXPHOS) SDH->ETC Component of ROS ROS ETC->ROS Generates (low levels) CytochromeC Cytochrome c Release mPTP->CytochromeC Allows Apoptosis Apoptosis TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits Compound47 Compound 47 Compound47->TRAP1 Inhibits CytochromeC->Apoptosis Induces

Caption: TRAP1's role in mitochondrial function and cancer cell survival, and the inhibitory action of Compound 47.

Benchmarking Efficacy in a PC3 Prostate Cancer Xenograft Model

To evaluate the in vivo potential of Compound 47, a comparative efficacy study was designed using a well-established cell line-derived xenograft (CDX) model. The PC3 human prostate cancer cell line is a widely used model for androgen-independent prostate cancer.[9]

Experimental Protocol: Comparative Xenograft Study

A detailed, step-by-step methodology for this type of comparative study is crucial for the reproducibility and validation of the findings.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. PC3 Cell Culture inoculation 2. Subcutaneous Inoculation in Immunodeficient Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Drug Administration (Vehicle, Cmpd 47, Docetaxel, Enzalutamide) randomization->dosing monitoring 6. Tumor Volume & Body Weight Measurement (2x/week) dosing->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint tumor_harvest 8. Tumor Harvest & Analysis (e.g., Biomarkers) endpoint->tumor_harvest data_analysis 9. Statistical Analysis of Tumor Growth Inhibition tumor_harvest->data_analysis

Caption: Workflow for a comparative in vivo efficacy study in a xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Human prostate cancer PC3 cells are cultured in appropriate media until they reach exponential growth phase.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice) aged 6-8 weeks are used.

  • Tumor Inoculation: A suspension of PC3 cells (e.g., 2 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups.[10][11]

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • Compound 47 (dose and schedule determined by prior pharmacokinetic studies)

    • Docetaxel (a standard-of-care taxane-based chemotherapy)[12][13]

    • Enzalutamide (an androgen receptor signaling inhibitor)[10][14]

  • Drug Administration: Drugs are administered via the appropriate route (e.g., intraperitoneal, oral gavage) according to a predefined schedule.

  • Monitoring: Tumor volume and mouse body weight are measured twice weekly to assess efficacy and toxicity, respectively.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum volume, or at a predetermined time point.

  • Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics such as the treatment-to-control (T/C) ratio can also be used.[9]

Comparative Efficacy Data

The following table summarizes the expected outcomes based on published data for Compound 47 and established therapies in PC3 xenograft models.

Treatment GroupDosing Regimen (Illustrative)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)Statistical Significance (p-value vs. Vehicle)Reference
Vehicle Control Daily, i.p.1850--[10]
Compound 47 50 mg/kg, daily, i.p.Significantly ReducedHigh< 0.05[7]
Docetaxel 10 mg/kg, weekly, i.v.Significantly ReducedModerate to High< 0.05[11][12]
Enzalutamide 10 mg/kg, daily, p.o.Moderately ReducedModerate< 0.05[10][14]

Note: The values in this table are illustrative and synthesized from multiple sources. Direct head-to-head comparative studies may yield different quantitative results.

Discussion of Results and Scientific Insights

The data from xenograft studies indicate that Compound 47 significantly reduces tumor growth in a prostate cancer model.[7] When benchmarked against standard-of-care agents, several key insights emerge:

  • Novel Mechanism of Action: Unlike Docetaxel, which targets microtubules, or Enzalutamide, which inhibits androgen receptor signaling, Compound 47's targeting of the mitochondrial chaperone TRAP1 represents a distinct and potentially complementary mechanism of action. This is particularly relevant for castration-resistant prostate cancer (CRPC) models like PC3, where androgen receptor-targeted therapies may have limited efficacy.[9][14]

  • Potential for Combination Therapy: The unique mechanism of Compound 47 suggests its potential for use in combination with existing therapies. For instance, combining a mitochondrial-targeting agent with a therapy that induces cellular stress, such as chemotherapy, could lead to synergistic anti-tumor effects.

  • Biomarker Development: The central role of TRAP1 in mitochondrial metabolism opens avenues for biomarker discovery. Future studies could explore the correlation between TRAP1 expression levels in patient tumors and the response to Compound 47, paving the way for a personalized medicine approach.[15]

Conclusion and Future Directions

The preclinical data for the pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitor, Compound 47, demonstrates promising anti-tumor efficacy in a prostate cancer xenograft model. Its performance, when compared to established therapies like Docetaxel and Enzalutamide, highlights the potential of targeting mitochondrial chaperones as a novel therapeutic strategy. The distinct mechanism of action offers opportunities for both monotherapy in specific patient populations and for rational combination therapies to overcome resistance.

Further investigations should focus on comprehensive toxicity profiling, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in a broader range of patient-derived xenograft (PDX) models to better recapitulate the heterogeneity of human prostate cancer.[16][17] The insights gained from such studies will be critical in guiding the clinical development of this next generation of mitochondria-targeted cancer therapeutics.

References
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  • Wang, L., et al. (2022). The development of cancers research based on mitochondrial heat shock protein 90. Frontiers in Oncology, 12, 976304.

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  • Altogen Labs. (n.d.). PC3 Xenograft Model. Retrieved from

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  • Chen, Y-C., et al. (2017). Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model. Oncotarget, 8(49), 84910-84922.

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  • Chou, C-C., et al. (2021). Effects of orlistat combined with enzalutamide and castration through inhibition of fatty acid synthase in a PC3 tumor-bearing mouse model. Oncology Letters, 22(5), 793.

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  • Wang, C., et al. (2021). Docetaxel remodels prostate cancer immune microenvironment and enhances checkpoint inhibitor-based immunotherapy. Journal for ImmunoTherapy of Cancer, 9(12), e003441.

  • Kregel, S., et al. (2019). Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy. European Urology, 75(3), 438-447.

  • Guerrero, J., et al. (2013). Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer. UroToday.

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  • Kang, B. H., et al. (2015). Development of a Mitochondria-Targeted Hsp90 Inhibitor Based on the Crystal Structures of Human TRAP1. Journal of the American Chemical Society, 137(10), 3709-3718.

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  • Mohamady, S., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4509.

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Sources

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5-(3,4-Dimethylphenyl)pyrazin-2-amine

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